2-(3-Bromophenyl)cyclopropan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

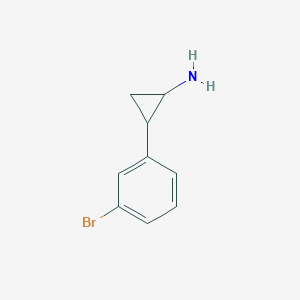

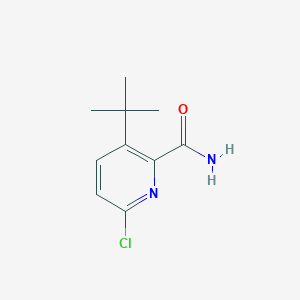

“2-(3-Bromophenyl)cyclopropan-1-amine” is a chemical compound with the CAS Number: 1807920-14-4 . It has a molecular weight of 248.55 . The IUPAC name for this compound is (1R,2S)-2-(3-bromophenyl)cyclopropan-1-amine hydrochloride .

Molecular Structure Analysis

The InChI code for “2-(3-Bromophenyl)cyclopropan-1-amine” is 1S/C9H10BrN.ClH/c10-7-3-1-2-6(4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving “2-(3-Bromophenyl)cyclopropan-1-amine” are not available, it’s known that cyclopropane structures can be formed via reactions with carbenes .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Aplicaciones Científicas De Investigación

Mechanistic Aspects in Cyclopropanation

Research by Yueh and Bauld (1997) explored the cyclopropanation of various styrenes, highlighting the role of aminium salts like tris(4-bromophenyl)aminium in the reaction mechanism. This study provides insights into the ionization steps crucial in cyclopropanation, a process potentially relevant to the behavior of compounds like 2-(3-Bromophenyl)cyclopropan-1-amine (Yueh & Bauld, 1997).

Synthesis of Benzimidazoles

Lygin and Meijere (2009) demonstrated the reaction of o-Bromophenyl isocyanide with primary amines to form 1-substituted benzimidazoles. This synthesis, involving compounds structurally related to 2-(3-Bromophenyl)cyclopropan-1-amine, reveals potential applications in creating diverse organic structures (Lygin & Meijere, 2009).

Lewis Acid-Catalyzed Ring-Opening

Lifchits and Charette (2008) described a methodology for the Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles. This approach, preserving enantiomeric purity, could be relevant in understanding the reactivity of 2-(3-Bromophenyl)cyclopropan-1-amine (Lifchits & Charette, 2008).

Synthesis of Cyclopropyl Amines

Kadikova et al. (2015) explored the synthesis of cyclopropyl amines, which could include structures like 2-(3-Bromophenyl)cyclopropan-1-amine, through the reaction of enamines with Et3Al and CH2I2. Their findings open avenues for efficient preparation of cyclopropyl amines, a significant area in organic chemistry (Kadikova et al., 2015).

Formation of Donor-Acceptor Cyclopropanes

Nishikata et al. (2015) investigated the synthesis of donor-acceptor cyclopropanes via a [2+1] cycloaddition reaction. They utilized 2-bromoesters and styrenes, revealing a method potentially relevant to forming structures related to 2-(3-Bromophenyl)cyclopropan-1-amine (Nishikata et al., 2015).

Sigma Receptor Ligands

Schinor et al. (2020) discovered that stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, structurally related to 2-(3-Bromophenyl)cyclopropan-1-amine, are potent σ receptor ligands. This highlights potential applications in neurological research or drug development (Schinor et al., 2020).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(3-bromophenyl)cyclopropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-7-3-1-2-6(4-7)8-5-9(8)11/h1-4,8-9H,5,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFVKOAMEQVZCAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=CC=C2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromophenyl)cyclopropan-1-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorophenyl)-2-[(5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1,2,4-oxadiazol-3-yl)methyl]pyridazin-3(2H)-one](/img/structure/B3012036.png)

![(E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2-(4-methylphenyl)ethene-1-sulfonamide](/img/structure/B3012039.png)

![4-chloro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B3012042.png)

![Ethyl 2-[2-(phenoxycarbonylamino)-1,3-thiazol-4-yl]acetate](/img/structure/B3012046.png)

![Methyl 2-[4-(methylamino)butanoylamino]acetate;hydrochloride](/img/structure/B3012048.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3012052.png)

![2-(4-Fluorophenyl)-1-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B3012053.png)

![5-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B3012054.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B3012055.png)